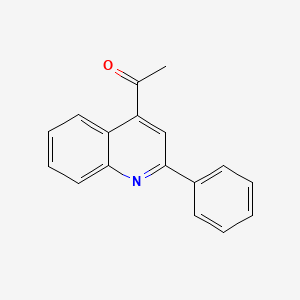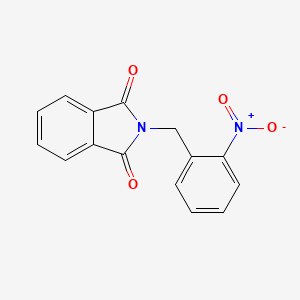![molecular formula C9H10N2OS B8799232 6-Methoxy-5-methylbenzo[d]thiazol-2-amine](/img/structure/B8799232.png)
6-Methoxy-5-methylbenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-methylbenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C9H10N2OS. It is characterized by a benzothiazole ring substituted with methoxy and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylbenzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-methoxybenzothiazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-5-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of bases such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 5-Methylbenzothiazole
- 6-Methoxybenzothiazole
Uniqueness
6-Methoxy-5-methylbenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
6-methoxy-5-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6-8(4-7(5)12-2)13-9(10)11-6/h3-4H,1-2H3,(H2,10,11) |
Clé InChI |
LVCDPPSDHDLHRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)SC(=N2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)pyridin-2-amine](/img/structure/B8799190.png)








